molecular formula C16H14I2O3 B2718907 3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde CAS No. 662159-41-3

3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde

Cat. No.: B2718907
CAS No.: 662159-41-3
M. Wt: 508.094
InChI Key: BNRIHCBAAAXJDR-UHFFFAOYSA-N
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Description

3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde is a complex organic compound with the molecular formula C16H14I2O3 and a molecular weight of 508.09 g/mol . This compound is characterized by the presence of ethoxy, iodo, and benzaldehyde functional groups, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation and reduction can produce carboxylic acids or alcohols, respectively .

Scientific Research Applications

3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The presence of iodine atoms can also facilitate the formation of halogen bonds, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde is unique due to its combination of functional groups, which provides a versatile platform for various chemical transformations and applications. The presence of multiple iodine atoms also enhances its potential for halogen bonding and other interactions, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

3-ethoxy-5-iodo-4-[(4-iodophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14I2O3/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-3-5-13(17)6-4-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRIHCBAAAXJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14I2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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